molecular formula C22H18ClFN2O3S B6569591 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide CAS No. 946211-62-7

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide

Cat. No.: B6569591
CAS No.: 946211-62-7
M. Wt: 444.9 g/mol
InChI Key: POBSETAFEZNRKU-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide (ID: G513-0032) is a tetrahydroquinoline derivative with a benzenesulfonyl group at the 1-position and a 2-chloro-6-fluorobenzamide substituent at the 6-position. Its molecular formula is C₁₉H₁₈ClFN₂O₂, with a molecular weight of 360.81 g/mol (free base) or 444.91 g/mol when including the benzenesulfonyl moiety (). The compound is noted for its role as a RORγ inverse agonist, with an IC₅₀ <15 μmol/L (). Its structure combines a rigid tetrahydroquinoline core with halogenated aromatic groups, optimizing interactions with biological targets while influencing physicochemical properties like solubility and metabolic stability.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c23-18-9-4-10-19(24)21(18)22(27)25-16-11-12-20-15(14-16)6-5-13-26(20)30(28,29)17-7-2-1-3-8-17/h1-4,7-12,14H,5-6,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBSETAFEZNRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide typically involves a multi-step synthesis process:

  • Starting with 1,2,3,4-tetrahydroquinoline as the precursor, it undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

  • The intermediate product is then subjected to a coupling reaction with 2-chloro-6-fluorobenzoyl chloride under acidic or basic conditions, using catalysts like dimethylaminopyridine (DMAP) or in the presence of an organic base.

Industrial Production Methods: Industrial-scale synthesis may employ optimized reaction conditions, automated flow reactors, and high-throughput screening techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides and sulfones.

  • Reduction: It can be reduced, typically at the amide or the sulfone group, depending on the reagents.

  • Substitution: The benzene ring and the chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:
  • Oxidation Reagents: Manganese dioxide (MnO2), hydrogen peroxide (H2O2).

  • Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Conditions: Heating in the presence of a strong base or acid, using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products: Depending on the reactions, it may yield sulfoxides, sulfones, or substituted benzamide derivatives.

Scientific Research Applications

Chemistry:
  • Catalysis: Utilized as a ligand in coordination chemistry for catalysis.

  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.

Biology:
  • Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes or biological targets.

  • Drug Development: Evaluated as a scaffold for developing new therapeutic agents.

Medicine:
  • Antimicrobial Activity: Studied for its antimicrobial properties against various pathogens.

  • Cancer Research: Explored for its potential role in inhibiting cancer cell proliferation.

Industry:
  • Material Science: Used in the design of new materials with unique properties.

  • Polymer Chemistry: A precursor in the synthesis of specialized polymers.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzyme active sites or cell receptors. By binding to these targets, it can modulate biological pathways, leading to inhibition or activation of various cellular processes. The exact mechanism may vary based on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydroquinoline Core

Sulfonyl vs. Sulfonamide Groups
  • 2,4-Difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (): Replaces the 2-chloro-6-fluorobenzamide with a 2,4-difluorobenzenesulfonamide group. Demonstrates higher potency (IC₅₀ <1 μmol/L) compared to the target compound, likely due to enhanced hydrogen bonding via the sulfonamide group. Molecular weight: ~460 g/mol (estimated), slightly higher than the target compound.
Halogen Positional Isomerism
  • 3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide (): Features a 3-chlorobenzamide substituent instead of 2-chloro-6-fluorobenzamide. Molecular formula: C₂₂H₁₈ClFN₂O₃S (identical to the target compound but with different halogen placement).

Functional Group Modifications in Analogous Scaffolds

Amide vs. Acetamide Derivatives
  • N-(1-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (): Replaces benzamide with an acetamide group and introduces a hexafluorohydroxypropan-2-yl moiety. Shows EC₅₀ <30 μmol/L, indicating moderate efficacy as a RORγ inverse agonist. The trifluoromethyl groups enhance lipophilicity and metabolic resistance but may reduce aqueous solubility.
Piperidinyl and Pyrrolidinyl Derivatives
  • N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (): Substitutes the benzenesulfonyl group with a piperidin-4-yl moiety. Exhibits 72.6% synthesis yield and >95% HPLC purity, suggesting favorable synthetic accessibility compared to the target compound’s benzenesulfonyl group, which may require more complex sulfonation steps.
RORγ Inverse Agonists
Compound Name IC₅₀/EC₅₀ Key Structural Features Reference
Target Compound (G513-0032) <15 μmol/L 2-Chloro-6-fluorobenzamide, benzenesulfonyl
2,4-Difluoro-benzenesulfonamide derivative <1 μmol/L Sulfonamide, 2,4-difluoro substitution
SR1555 1.5 μmol/L Thiophene-carboximidamide, piperidinyl
ML209 51 nmol/L Trifluoromethyl, triazolo-oxazine core

Key Findings :

  • The target compound’s benzenesulfonyl group contributes to moderate potency but may limit membrane permeability due to increased molecular weight.
  • Sulfonamide derivatives (e.g., 2,4-difluoro analog) exhibit superior potency, likely due to stronger hydrogen-bonding interactions with the RORγ ligand-binding domain.

Physicochemical Properties

Property Target Compound (G513-0032) 3-Chloro Analog () 2,4-Difluoro Sulfonamide ()
Molecular Weight (g/mol) 444.91 444.90 ~460
LogP (Estimated) ~3.5 ~3.7 ~4.0
Aqueous Solubility Low Low Very Low
Metabolic Stability Moderate Moderate High

Structural Insights :

  • Halogenation : The 2-chloro-6-fluoro pattern in the target compound balances electron-withdrawing effects and steric bulk, optimizing target affinity without excessive hydrophobicity.
  • Sulfonyl vs. Sulfonamide : Sulfonamide groups (e.g., 2,4-difluoro derivative) increase polarity but reduce cell permeability compared to sulfonyl groups.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a benzenesulfonyl group and a 2-chloro-6-fluorobenzamide moiety. The structural formula can be represented as follows:

  • Molecular Formula : C23_{23}H24_{24}ClF N2_{2}O4_{4}S
  • Molecular Weight : 464.6 g/mol

This unique structure contributes to its diverse biological activities, particularly in inhibiting specific enzymes and interacting with various cellular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. Its sulfonamide group is known to form hydrogen bonds with active sites on enzymes, thereby modulating their activity.
  • Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against human tumor cell lines. It has been evaluated for its ability to inhibit cell proliferation in different cancer models.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeModel/SystemObserved EffectReference
Enzyme InhibitionVarious EnzymesSignificant inhibition observed
Antitumor ActivityA549 Cell LineIC50_{50} = 8.78 ± 3.62 μM
Antimicrobial ActivityStaphylococcus aureusMIC = 6.12 μM
Antimicrobial ActivityEscherichia coliMIC = 25 μM

Case Study 1: Antitumor Activity

In a study evaluating the antitumor properties of various compounds including this compound, it was found to exhibit high efficacy against the A549 lung cancer cell line with an IC50_{50} value significantly lower than many standard chemotherapeutics. The compound demonstrated higher activity in 2D assays compared to 3D cultures, indicating its potential for further development in cancer therapies.

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition capabilities of this compound revealed that it effectively inhibited specific enzymes linked to metabolic disorders. The structure-function relationship was analyzed using molecular docking studies that confirmed favorable binding interactions between the compound and target enzymes.

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